Product packaging for Enterodiol(Cat. No.:CAS No. 77756-22-0)

Enterodiol

Cat. No.: B1146436
CAS No.: 77756-22-0
M. Wt: 302.36
Attention: For research use only. Not for human or veterinary use.
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Description

Enterodiol is an enterolignan, a class of bioactive metabolites produced by the gut microbiota from dietary plant lignan precursors found in foods like flaxseed and sesame seeds . This mammalian lignan is recognized for its phytoestrogenic properties, exhibiting both weak estrogenic and anti-estrogenic activities by interacting with estrogen receptors alpha and beta (ERα and ERβ) . Its mechanism of action differs from its metabolite, enterolactone, particularly in the transcriptional activation of ERα, making it a compound of wide interest for studying hormone-dependent pathways . In research settings, this compound has been investigated for its potential cancer-preventative properties. Studies suggest it may impact cell proliferation in breast cancer cell lines and exhibit protective effects against lower digestive tract cancers, though the results can be context-dependent . Beyond oncology, research indicates this compound may also play a role in metabolic health, with studies reporting associations with lowered plasma cholesterol and glucose concentrations . The biological activity of this compound is highly dependent on individual gut microbiota composition, which converts precursor compounds into the active enterolignans . This product is provided for Research Use Only (RUO) and is not intended for diagnostic procedures or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₈H₂₂O₄ B1146436 Enterodiol CAS No. 77756-22-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWONJCNDULPHLV-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)C[C@@H](CO)[C@@H](CC2=CC(=CC=C2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047876
Record name (-)-Enterodiol
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Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enterodiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005056
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80226-00-2
Record name Enterodiol
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Record name Enterodiol
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Record name (-)-Enterodiol
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Record name Enterodiol
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Record name ENTERODIOL
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Record name Enterodiol
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URL http://www.hmdb.ca/metabolites/HMDB0005056
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Biotransformation Pathways of Enterodiol

Plant Lignan (B3055560) Precursors and Structural Diversity

A variety of plant lignans (B1203133) serve as precursors for the production of enterodiol (B191174) in the gut. These compounds, found in various plant-based foods like seeds, grains, fruits, and vegetables, exhibit structural diversity, which influences their conversion pathways. mdpi.comnih.govmdpi.comacs.orgcambridge.orgub.edu

Secoisolariciresinol (B192356) Diglucoside and Secoisolariciresinol Pathways

Secoisolariciresinol diglucoside (SDG) is a major plant lignan, particularly abundant in flaxseed. uliege.bemdpi.comtaylorandfrancis.comhealthprevent.net SDG is considered a primary precursor for this compound. nih.gov The conversion of SDG to this compound involves initial deglycosylation to remove the glucose units, yielding secoisolariciresinol (SECO). mdpi.comtaylorandfrancis.comoup.com SECO is then further metabolized by gut bacteria through a series of steps, including demethylation and dehydroxylation, to form this compound. mdpi.comnih.govasm.org

The metabolic pathway from SDG to this compound and subsequently enterolactone (B190478) involves several intermediates. A simplified pathway is illustrated below:

Precursor/IntermediateTransformation Step(s)Product(s)
Secoisolariciresinol DiglucosideDeglycosylationSecoisolariciresinol (SECO) mdpi.comtaylorandfrancis.comoup.com
Secoisolariciresinol (SECO)Demethylation, DehydroxylationThis compound (ED) mdpi.comnih.govasm.org
This compound (ED)DehydrogenationEnterolactone (EL) mdpi.comnih.govnih.gov

Matairesinol (B191791) and Pinoresinol (B1678388) Conversion Routes

Matairesinol is another plant lignan that can be converted to enterolignans. While matairesinol is primarily known as a precursor for enterolactone, some studies suggest its involvement in this compound formation or that this compound is an intermediate in its conversion to enterolactone. mdpi.comnih.govnih.govacs.orggoogle.comasm.orgnih.gov

Pinoresinol is also recognized as a precursor of this compound and enterolactone. wikipedia.orgacs.orgcambridge.orgresearchgate.net The conversion of pinoresinol to enterolignans is thought to involve intermediate steps, potentially including its transformation to lariciresinol (B1674508) and secoisolariciresinol before yielding this compound and enterolactone. researchgate.netasm.org

In vitro studies using human fecal microflora have demonstrated the conversion of both matairesinol and pinoresinol to this compound and enterolactone. acs.org

PrecursorConversion to this compound and Enterolactone (in vitro, 24h incubation)
Matairesinol~62% acs.org
Pinoresinol~55% acs.org

Lariciresinol, Syringaresinol, Arctigenin, and 7-Hydroxymatairesinol as Precursors

Beyond the more extensively studied lignans, several other plant lignans have been identified as precursors to this compound and enterolactone. These include lariciresinol, syringaresinol, arctigenin, and 7-hydroxymatairesinol. nih.govacs.orgcambridge.orgacs.org

Lariciresinol is effectively converted to this compound and enterolactone by human fecal microflora. acs.orgacs.org In one study, lariciresinol showed a high degree of conversion to enterolignans. acs.orgcambridge.org

Syringaresinol can be partly converted to this compound and enterolactone, although the conversion rate might be lower compared to other precursors like secoisolariciresinol or lariciresinol. acs.orgacs.org

Arctigenin has also been shown to be metabolized to enterolignans, including this compound. nih.govacs.orgacs.org

7-Hydroxymatairesinol is primarily considered a precursor for enterolactone, with studies indicating its metabolism to enterolactone and 7-hydroxyenterolactone. acs.orghmdb.cawikipedia.orgnih.govencyclopedia.pubacs.org While its direct conversion to this compound is less emphasized in the provided texts, its structural similarity to matairesinol suggests potential, though perhaps minor, involvement in this compound pathways depending on the microbial consortia.

Quantitative data on the conversion of some of these precursors to this compound in a 24-hour in vitro fecal incubation study are presented below:

PrecursorConversion to this compound and Enterolactone (in vitro, 24h incubation)
Lariciresinol~101% (in a specific incubation) acs.orgacs.org
Syringaresinol~4% acs.orgacs.org
ArctigeninConverted, along with other metabolites acs.orgacs.org
7-HydroxymatairesinolPrimarily to Enterolactone and 7-hydroxyenterolactone acs.orgacs.orgacs.org

It is important to note that conversion rates can vary depending on the specific microbial community present. mdpi.comnih.govcambridge.org

Microbial Metabolism by Gut Microbiota

The conversion of plant lignans into this compound is critically dependent on the metabolic activity of the gut microbiota. mdpi.comnih.govmdpi.comub.edu This complex ecosystem of microorganisms, particularly anaerobic bacteria, possesses the necessary enzymatic machinery to perform the required biotransformations. researchgate.netuliege.betaylorandfrancis.com

Role of Anaerobic Bacterial Strains in Conversion

Specific anaerobic bacterial strains within the gut are responsible for the sequential conversion of plant lignans to this compound. researchgate.netuliege.betaylorandfrancis.com While a complete understanding of all involved species and their precise roles is still evolving, research has identified certain genera and species capable of these transformations. mdpi.commdpi.comoup.comasm.org

For instance, the conversion of SDG to SECO through deglycosylation is carried out by anaerobic bacteria, including members of the Bacteroidetes (e.g., Bacteroides distasonis, B. fragilis, and B. ovatus) and Clostridium (e.g., C. cocleatum and C. saccharogumia) genera. mdpi.com Further steps, such as demethylation and dehydroxylation leading to this compound formation, are attributed to other bacterial groups, including Butyribacterium methylotrophicum, Eubacterium spp. (e.g., E. callanderi and E. limosum), Peptostreptococcus productus, and Blautia producta. mdpi.comoup.com Eggerthella lenta has been shown to catalyze the dehydroxylation step in the conversion of a dihydroxy-intermediate to this compound. oup.com

The production of enterolignans like this compound is often a result of cooperative metabolism between different bacterial species in the gut. mdpi.comoup.com

Enzymatic Steps: Deglycosylation, Demethylation, Dehydroxylation, and Oxidation-Reduction Reactions

The biotransformation of plant lignans to this compound involves a series of enzymatic reactions. These steps include:

Deglycosylation: Hydrolysis of glycosidic bonds to remove sugar moieties from conjugated lignans like SDG, yielding the aglycone form (e.g., SECO). mdpi.comuliege.bemdpi.comtaylorandfrancis.com

Demethylation: Removal of methyl groups, typically from methoxy (B1213986) substituents on the aromatic rings of the lignan structure. mdpi.comuliege.bemdpi.comtaylorandfrancis.com

Dehydroxylation: Removal of hydroxyl groups from the lignan molecule. mdpi.comuliege.bemdpi.comtaylorandfrancis.com This step is crucial in converting intermediates like matairesinol or dihydroxy-enterodiol to this compound. mdpi.commdpi.com

Oxidation-Reduction Reactions: These reactions involve the gain or loss of electrons and are essential for modifying the oxidation state of functional groups within the lignan structure. mdpi.comuliege.betaylorandfrancis.com For example, the conversion of this compound to enterolactone involves a dehydrogenation (oxidation) step. mdpi.commdpi.com Conversely, reductive steps are involved in the conversion of some precursors like pinoresinol to intermediates like lariciresinol and secoisolariciresinol. uliege.beasm.org

While the specific enzymes responsible for all these transformations are not fully characterized, the sequential action of bacterial enzymes mediates these crucial steps in the production of this compound from dietary plant lignans. mdpi.com

This compound as an Intermediate in Enterolactone Formation

This compound serves as a crucial intermediate in the formation of enterolactone, another prominent mammalian lignan. mdpi.comresearchgate.net Following the production of this compound from plant lignans by gut bacteria, this compound can be further oxidized to form enterolactone. mdpi.comresearchgate.net This conversion involves dehydrogenation catalyzed by intestinal bacteria. researchgate.net

Mammalian Disposition and Metabolism

Once produced in the colon, this compound is absorbed by colonic epithelial cells. mdpi.commdpi.com After absorption, this compound undergoes significant metabolism, primarily through conjugation and oxidative biotransformation. mdpi.comacs.orgcambridge.org Conjugated this compound and enterolactone undergo enterohepatic recirculation. mdpi.com

This compound Conjugation in Colon Epithelial Cells

In vitro studies using human colon epithelial cell lines have shown that this compound permeates these cells and undergoes conjugation. mdpi.comnih.gov The primary conjugation reactions involve the addition of glucuronic acid and, to a lesser extent, sulfate. mdpi.comnih.gov This phase II metabolism can occur during the uptake of this compound by colon epithelial cells. nih.govnih.gov Conjugated forms of this compound, such as this compound glucuronide and this compound sulfate, have been identified. nih.govnih.gov

Hepatic Microsomal Metabolism and Hydroxylation Products

This compound is also metabolized by hepatic microsomes in mammals, including rats, pigs, and humans, indicating that oxidative metabolism is a common aspect of its disposition. acs.orgnih.govacs.org Studies using hepatic microsomes from aroclor-treated rats have shown that this compound is metabolized to several monohydroxylated products. acs.orgnih.govacs.org These include three aromatic and four aliphatic monohydroxylated metabolites. acs.orgnih.gov Aromatic hydroxylation occurs at the para position and both ortho positions relative to the original phenolic hydroxyl group. acs.orgacs.org These oxidative metabolites have also been detected in vivo in the bile and urine of rats administered this compound, suggesting their formation in the mammalian system. nih.gov

Here is a summary of the identified metabolites of this compound in hepatic microsomal metabolism:

Type of HydroxylationNumber of MetabolitesPosition of Hydroxylation (Aromatic)
Aromatic3Para, Ortho (two positions) acs.orgacs.org
Aliphatic4Not fully elucidated in some studies acs.orgnih.gov

Most of these metabolites formed by hepatic microsomes from induced rats were also observed with microsomes from uninduced rat, pig, and human liver. acs.orgnih.govacs.org

Biological Activities and Molecular Mechanisms of Enterodiol

Estrogen Receptor Interactions and Signaling Modulation

Enterodiol (B191174) is known to interact with estrogen receptors (ERs), which are ligand-dependent transcription factors that modulate various physiological functions. mdpi.comoup.comnih.gov There are two main subtypes of estrogen receptors, ER alpha (ERα) and ER beta (ERβ), which differ in their tissue distribution and roles in regulating gene expression. aacrjournals.orgmdpi.com this compound's interaction with these receptors can lead to the modulation of estrogen signaling pathways. biocrick.commdpi.com

Affinities for Estrogen Receptor Alpha (ERα) and Beta (ERβ)

Studies have investigated the binding affinities of this compound for both ERα and ERβ. While some research indicates that enterolignans, including this compound, can interact with both ER subtypes, the precise affinity and preference can vary depending on the study and methodology used. aacrjournals.orgoup.comnih.gov Some studies suggest that this compound may exhibit differential binding or activity towards ERα and ERβ. nih.govresearchgate.netjournal-jams.org

Transcriptional Activation of Estrogen Receptor Target Genes

This compound has been shown to induce the transcriptional activation of estrogen receptor target genes. oup.comnih.govresearchgate.net This activation can occur through the transactivation functions of the ERs, specifically AF-1 and AF-2. oup.comnih.govresearchgate.net Research indicates that this compound can induce ERα transcriptional activation through both AF-1 and AF-2. nih.govresearchgate.net The ability of this compound to activate transcription via ERs suggests it can influence downstream gene expression regulated by these receptors. oup.comnih.gov

Agonistic and Antagonistic Modulatory Effects

This compound can exert both agonistic and antagonistic modulatory effects on estrogen receptors, depending on the cellular context, concentration, and the specific ER subtype involved. plos.orgresearchgate.netnih.govnih.gov Some studies have shown that this compound can act as an estrogen receptor agonist, particularly in certain in vitro models, exerting estrogen-like effects. researchgate.net Conversely, this compound has also been reported to display antagonistic properties, such as ERα antagonism. plos.org This dual nature of this compound's interaction with ERs highlights its complex role in modulating estrogen signaling. researchgate.netnih.gov

Anti-inflammatory and Immunomodulatory Pathways

This compound possesses anti-inflammatory and immunomodulatory effects. biocrick.commdpi.comnih.gov These effects are mediated through the modulation of various signaling pathways involved in inflammation and immune responses. biocrick.commdpi.comnih.govresearchgate.netacs.org

Modulation of Cytokine Production

This compound has been shown to modulate the production of cytokines, which are key signaling molecules in the inflammatory and immune responses. biocrick.comnih.govresearchgate.netacs.orgphysiology.org Studies using human cells, such as peripheral blood lymphocytes, have demonstrated a dose-related inhibition of cytokine production upon treatment with this compound. nih.govresearchgate.netacs.org This modulation of cytokine levels contributes to its anti-inflammatory effects. physiology.org

Inhibition of NF-κB Activation and I-κB Degradation

A key mechanism by which this compound exerts its anti-inflammatory effects is through the inhibition of the NF-κB signaling pathway. biocrick.comnih.govresearchgate.netacs.orgchemfaces.comcancerbiomed.orgmdpi.commdpi.com this compound has been shown to prevent the degradation of inhibitory-kappaB (I-κB), a protein that inhibits NF-κB. nih.govresearchgate.netacs.orgchemfaces.comcancerbiomed.org By preventing I-κB degradation, this compound inhibits the activation of NF-κB. nih.govresearchgate.netacs.orgchemfaces.comcancerbiomed.org This inhibition of NF-κB activation leads to a decrease in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). biocrick.comnih.govresearchgate.netacs.orgchemfaces.com

Data Tables

While specific quantitative data (e.g., IC50 values for ER binding affinity across multiple studies or precise cytokine concentration changes) were not consistently provided in a format suitable for direct aggregation into comprehensive numerical tables from the search results, the qualitative and comparative findings regarding the biological activities can be summarized in a descriptive table format.

Biological ActivityMechanism / EffectNotes
Estrogen Receptor Interaction Binds to ERα and ERβAffinity and preference may vary. oup.comnih.govresearchgate.netjournal-jams.org
Induces transcriptional activation of ER target genes (via AF-1 and AF-2 for ERα)Can activate transcription regulated by ERs. oup.comnih.govresearchgate.net
Exhibits agonistic and antagonistic effects on ERsContext-dependent; can show estrogen-like effects or ERα antagonism. plos.orgresearchgate.netnih.govnih.gov
Anti-inflammatory/Immunomodulatory Modulates cytokine productionDose-related inhibition observed in some cell types. nih.govresearchgate.netacs.orgphysiology.org
Inhibits NF-κB activationPrevents I-κB degradation, leading to reduced NF-κB activity. nih.govresearchgate.netacs.orgchemfaces.comcancerbiomed.orgmdpi.commdpi.com
Decreases production of pro-inflammatory cytokines (e.g., TNF-α)Consequence of NF-κB inhibition. biocrick.comnih.govresearchgate.netacs.orgchemfaces.com

Effects on Inflammatory Signaling Cascades

This compound has demonstrated anti-inflammatory properties by modulating key signaling pathways. Studies have shown that this compound can prevent the degradation of inhibitory-kappaB (I-κB) and the subsequent activation of nuclear factor-kappaB (NF-κB) acs.orgresearchgate.netnih.gov. This inhibition of NF-κB activation leads to a decrease in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) acs.orgresearchgate.netnih.gov. NF-κB is a pivotal transcription factor in inflammatory responses, and its activation can upregulate the expression of various inflammatory cytokine genes researchgate.net. By preventing I-κB degradation, this compound indirectly inhibits the effects of NF-κB, contributing to lower inflammation researchgate.net. This compound, along with enterolactone (B190478), has been shown to pass the intestinal barrier and modulate cytokine production acs.orgnih.gov.

Mechanisms in Cell Proliferation and Apoptosis Regulation

This compound has been investigated for its effects on cancer cell proliferation and the induction of apoptosis.

This compound has shown an apoptotic effect in various cancer cell lines, particularly in colorectal cancer (CRC) cells medchemexpress.comnih.govresearchgate.net. Treatment with this compound has been shown to decrease cell proliferation in a time-dependent manner nih.govresearchgate.net. In CT26 colorectal cancer cells, this compound treatment resulted in an apoptosis rate of up to 40% at concentrations up to 100 µM over 24-72 hours, while showing no cytotoxicity towards normal RAW264.7 macrophages medchemexpress.comnih.govresearchgate.net. This compound has also demonstrated apoptotic effects on cultured human colon carcinoma cells researchgate.net.

This compound influences cell proliferation and apoptosis, in part, by modulating the mitogen-activated protein kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase (ERK), Jun N-terminal kinase (JNK), and p38 MAPK nih.govresearchgate.net. These pathways are involved in regulating cellular processes such as proliferation, differentiation, and apoptosis frontiersin.orgmdpi.com. Treatment with this compound has been shown to downregulate the phosphorylation of ERK, JNK, and p38 in CRC cells nih.govresearchgate.net. This downregulation of MAPK signaling is associated with the inhibition of CRC cell growth and the induction of apoptosis nih.govresearchgate.net. While some studies suggest this compound downregulates p38 phosphorylation, other research on related compounds indicates potential binding to the ATP-binding site in p38-alpha MAPK researchgate.net.

This compound's pro-apoptotic effects are also linked to the downregulation of anti-apoptotic proteins in cancer cells medchemexpress.comnih.govresearchgate.net. In CRC cells, this compound treatment has been shown to decrease the expression levels of these proteins medchemexpress.comnih.govresearchgate.net. The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-xL and Bcl-2 is crucial for controlling apoptosis activation researchgate.net. Some research indicates that this compound can induce apoptosis by increasing the levels of Bcl-2 and Bcl-xL while decreasing Bax levels in CRC cells researchgate.netresearchgate.net. However, another study on enterolactone (a closely related mammalian lignan) in colon cancer cells showed downregulation of Bcl-2 and upregulation of cleaved caspase-3, with unchanged levels of Bax and Bcl-xL iiarjournals.org.

This compound has been observed to suppress the migration of cancer cells. In colorectal cancer cells, this compound treatment suppressed migration in a concentration-dependent manner medchemexpress.comnih.govresearchgate.net. Studies using wound-healing and invasion assays have demonstrated that this compound inhibits the migratory and invasive properties of CRC cells researchgate.net. High concentrations of this compound have been shown to inhibit the migration and invasiveness of ovarian cancer cells nih.govresearchgate.net.

Here is a summary of this compound's effects on cancer cells:

Cancer Cell LineEffect on ProliferationEffect on ApoptosisEffect on MigrationKey Mechanisms InvolvedReferences
Colorectal Cancer (CT26)DecreasedInduced (up to 40%)SuppressedDownregulation of p-ERK, p-JNK, p-p38; Decreased anti-apoptotic proteins medchemexpress.comnih.govresearchgate.net
Colorectal Cancer (HT-29)Not specifiedApoptotic effectSuppressedModulation of MAPK signaling nih.govresearchgate.net
Human Colon CarcinomaNot specifiedApoptotic effectNot specifiedNot specified researchgate.net
Ovarian Cancer (ES-2)Inhibited (high dose)Not specifiedInhibited (high dose)Not specified nih.govresearchgate.net

Downregulation of Anti-apoptotic Proteins

Antioxidant Properties

This compound exhibits antioxidant properties, which contribute to its potential health benefits mdpi.combiocrick.commdpi.comresearchgate.net. These properties may play a role in its anticarcinogenic mechanisms nih.gov. This compound has been evaluated in both lipid and aqueous in vitro model systems and has shown significant inhibition of linoleic acid peroxidation nih.gov. In deoxyribose assays, which assess hydroxyl radical scavenging activity, this compound demonstrated greater activity compared to its precursor, secoisolariciresinol (B192356) diglucoside (SDG), particularly at higher concentrations nih.gov. The incubation of plasmid DNA with Fenton reagents and this compound showed a concentration-dependent inhibition of DNA scissions, further indicating its antioxidant capacity nih.gov. While this compound shows antioxidant activity, some studies suggest that its precursor phyto-lignans may exhibit stronger antioxidant activity compared to mammalian lignans (B1203133) like this compound and enterolactone nih.gov. The mechanisms underlying the antioxidant effects of enterolignans, including this compound, may involve inhibiting lipid peroxidation, reducing reactive oxygen species production, and potentially inducing the expression of antioxidant enzymes researchgate.net.

Here is a comparison of the antioxidant potency of this compound and related compounds:

CompoundAntioxidant Potency (relative to Vitamin E)ActivityReferences
This compound (ED)5.02Inhibits linoleic acid peroxidation, scavenges hydroxyl radicals, inhibits DNA scissions researchgate.netnih.gov
Enterolactone (EL)4.35Inhibits linoleic acid peroxidation, scavenges hydroxyl radicals, inhibits DNA scissions researchgate.netnih.gov
Secoisolariciresinol (SECO)4.86Inhibits linoleic acid peroxidation researchgate.net
Secoisolariciresinol Diglucoside (SDG)1.27Inhibits linoleic acid peroxidation, scavenges hydroxyl radicals, inhibits DNA scissions researchgate.netnih.gov
Vitamin E1.00Standard antioxidant mdpi.comresearchgate.net

Note: Antioxidant potency relative to Vitamin E is based on data from a specific study researchgate.net.

Radical Scavenging Activity

This compound exhibits radical scavenging activity, contributing to its antioxidant properties. nih.govnih.gov Studies evaluating the antioxidant activities of secoisolariciresinol diglucoside (SDG) and its mammalian metabolites, this compound and enterolactone, in in vitro systems have shown that this compound can scavenge hydroxyl radicals. nih.gov In a deoxyribose assay, which assesses non-site-specific and site-specific Fenton reactant-induced hydroxyl radical scavenging, this compound demonstrated scavenging activity. nih.gov The inhibition of DNA scissions induced by Fenton reagents was concentration-dependent for this compound. nih.gov While this compound showed minimal protective effect in the site-specific assay compared to SDG and enterolactone, these results indicate structural differences influence their specific antioxidant efficacy. nih.gov this compound and enterolactone exhibited weaker antioxidant activities compared to phyto lignans or standard antioxidants in various assays, including DPPH and ABTS radical scavenging tests. nih.gov

Interactive Table 1: Radical Scavenging Activity of Lignans

CompoundAssay TypeConcentration (µM)Hydroxyl Radical Scavenging ActivityDNA Scission Inhibition
This compoundDeoxyribose (Non-site-specific)10Activity observedConcentration-dependent
This compoundDeoxyribose (Non-site-specific)100Greatest activity observedConcentration-dependent
This compoundDeoxyribose (Site-specific)100Minimal protective effectConcentration-dependent
Secoisolariciresinol DiglucosideDeoxyribose (Non-site-specific)10Weaker activity than ED/ELConcentration-dependent
Secoisolariciresinol DiglucosideDeoxyribose (Non-site-specific)100Weaker activity than ED/ELConcentration-dependent
Secoisolariciresinol DiglucosideDeoxyribose (Site-specific)100Protective effect lostConcentration-dependent
EnterolactoneDeoxyribose (Non-site-specific)10Activity observedConcentration-dependent
EnterolactoneDeoxyribose (Non-site-specific)100Greatest activity observedConcentration-dependent
EnterolactoneDeoxyribose (Site-specific)100Protective effect lostConcentration-dependent

Cellular Protective Mechanisms

This compound contributes to cellular protective mechanisms, partly through its influence on signaling pathways. researchgate.netnih.gov Research indicates that this compound can modulate the immune response by acting on the nuclear factor-κB (NF-κB) signaling pathway. researchgate.netnih.gov In studies using THP-1 cells, both this compound and enterolactone were shown to prevent inhibitory-κB (I-κB) degradation and NF-κB activation. researchgate.netnih.gov This prevention of NF-κB activation subsequently resulted in decreased production of tumor necrosis factor-α (TNF-α), a pro-inflammatory cytokine. researchgate.netnih.gov This mechanism suggests that this compound may exert cellular protection by mitigating inflammatory responses. researchgate.netnih.gov this compound has also been shown to inhibit the growth of certain cancer cell lines, such as human colonic cancer SW480 cells, through mechanisms involving cell cycle arrest at the S-phase and induction of apoptosis. doi.org Treatment with this compound led to dose- and time-dependent decreases in cell numbers and a decrease in cyclin A protein levels, a protein required for S/G2 transition. doi.org Apoptosis analysis showed an increased percentage of apoptotic cells after this compound treatment. doi.org

Interactive Table 2: Effects of this compound on SW480 Cell Growth

TreatmentConcentration (µmol/L)Effect on Cell NumberCyclin A Protein LevelApoptosis
This compound0-40Dose- and time-dependent decreaseDecreased at 40 µmol/LIncreased
Enterolactone0-40Dose- and time-dependent decreaseNot significantly changed by EL aloneNot specified for EL alone
This compound + Enterolactone0-40More severe decrease than individual treatmentsDecreased at 40 µmol/LIncreased

Taste Receptor Modulation

This compound has been identified as a modulator of taste receptors, particularly bitter taste receptors. researchgate.netcambridge.org

Interaction with Bitter Taste Receptors (e.g., hTAS2R10)

This compound has been shown to interact with human bitter taste receptors (hTAS2Rs). researchgate.netcambridge.org Specifically, in silico docking experiments have proposed that this compound can attach to hTAS2R10, a bitter receptor activated by caffeine (B1668208). researchgate.netcambridge.orgplos.org This interaction is suggested to be a potential mechanism behind its observed bitter masking effect. researchgate.netcambridge.orgplos.org this compound has been described as a selective antagonist of the hTAS2R10 isoform. researchgate.net

Caffeine Bitterness Masking Mechanisms

This compound has demonstrated the ability to mask the bitter taste of caffeine. researchgate.netresearchgate.net This masking effect is believed to be mediated, at least in part, through its interaction with bitter taste receptors like hTAS2R10. researchgate.netcambridge.orgplos.org Sensory tests have confirmed the bitterness modulating activities predicted by docking studies of this compound with a structural model of hTAS2R10. researchgate.netplos.org A study indicated that this compound at a concentration of 25 mg/L reduced the bitterness of a 500 mg/L caffeine solution by approximately 30%. researchgate.netresearchgate.net This suggests a direct interaction with the bitter taste receptor as a mechanism for reducing the perception of bitterness. researchgate.netcambridge.org

Neurobiological Activity and Neuroprotection

This compound exhibits neurobiological activity and potential neuroprotective effects. researchgate.netmdpi.com As a microbial metabolite of dietary polyphenols, this compound is linked to enhanced cognitive functions. Phytoestrogens, including this compound, have surfaced as potential neuroprotective agents due to their antioxidant, anti-inflammatory, and estrogen receptor alpha (ERα)-modulating properties. researchgate.netresearchgate.net While enterolactone has shown favorable blood-brain barrier permeability in computational studies, suggesting it can reach the brain, this compound's permeability is also relevant for its neurobiological effects. researchgate.net Enterolignans, such as this compound and enterolactone, may play a prominent role, potentially even higher than their precursors, against neurodegeneration. mdpi.com They can exert neuroprotective effects after reaching the brain by crossing the blood-brain barrier. mdpi.com this compound's neuroprotective actions may involve modulating pathways involved in oxidative stress and neuroinflammation, processes typically implicated in neurodegenerative disorders. researchgate.netmdpi.com

Osteogenic Activity of Microbial Metabolites

This compound, as a microbial metabolite of lignans, has shown potential osteogenic activity. researchgate.netnih.gov Studies evaluating the effects of microbial metabolites of secoisolariciresinol (SECO) on osteoblastic differentiation have identified this compound as one of the metabolites with potential osteogenic effects. researchgate.netnih.gov Research using human osteoblast-like cell lines (e.g., MG-63 cells) has indicated that this compound can influence cell viability and alkaline phosphatase (ALP) activity, a marker of osteogenic activity. mdpi.comresearchgate.net At lower concentrations, this compound significantly increased MG-63 cell viability and ALP activity. mdpi.comresearchgate.net However, at higher concentrations, a marked decrease in cell viability and reduced ALP activity were observed, suggesting a biphasic effect on osteoblast-like cells. mdpi.comresearchgate.net A positive correlation between this compound and bone formation markers like bone-specific alkaline phosphatase (BALP) has also been observed, further suggesting its potential to influence bone metabolism. mdpi.com

Interactive Table 3: Effects of this compound on Osteoblast-like Cells (MG-63)

CompoundConcentration Range (µM)Effect on Cell ViabilityEffect on ALP Activity
This compoundLower concentrations (~33)IncreasedIncreased
This compoundHigher concentrations (>333)Decreased significantlyReduced

Sources and Modulatory Factors Influencing Enterodiol Production and Levels

Dietary Sources of Lignan (B3055560) Precursors

Dietary lignans (B1203133) are found in a wide variety of plant-based foods. oregonstate.eduresearchgate.net These plant lignans are the precursors that are converted by gut bacteria into enterodiol (B191174) and enterolactone (B190478). oregonstate.edumdpi.comnih.govgoldenvalleyflax.com

Flaxseeds and Sesame Seeds

Flaxseeds and sesame seeds are particularly rich sources of dietary lignans. oregonstate.eduresearchgate.netnih.govbcerp.org Flaxseed is considered one of the richest known dietary sources of plant lignans, primarily containing secoisolariciresinol (B192356) diglucoside (SDG). oregonstate.edugoldenvalleyflax.comresearchgate.netbcerp.orgresearchgate.netslu.se Sesame seeds also contain high levels of lignans, including pinoresinol (B1678388) and lariciresinol (B1674508), in addition to sesamin (B1680957) and sesamolin. researchgate.netcambridge.org The lignans in these seeds are metabolized by intestinal bacteria to produce this compound and enterolactone. mdpi.comgoldenvalleyflax.com

Here is a table summarizing the high lignan content in flaxseeds and sesame seeds:

Food SourcePrimary Lignans MeasuredApproximate Lignan Content (µ g/100g )Citation
FlaxseedSecoisolariciresinol301,129 cambridge.org
Sesame SeedsPinoresinol, Lariciresinol, Sesamin, Sesamolin29,331 (for Pinoresinol and Lariciresinol) researchgate.netcambridge.org

Note: Lignan content can vary based on factors such as variety, growing conditions, and processing. researchgate.net

Gut Microbiota Composition and Activity

The human gut microbiota plays a critical role in the conversion of dietary lignans into this compound and enterolactone. oregonstate.edumdpi.comnih.govgoldenvalleyflax.com This biotransformation is a multi-step process involving various bacterial communities. mdpi.comnih.govmdpi.comoup.com

Inter-individual Variability in Conversion Efficiency

There is considerable inter-individual variability in the production and levels of this compound and enterolactone. oregonstate.edumdpi.comd-nb.infoslu.semdpi.comfoodandnutritionresearch.netoup.comresearchgate.net This variation is primarily attributed to differences in the composition and activity of the gut microbiota among individuals. oregonstate.edumdpi.comresearchgate.netd-nb.infoslu.semdpi.comfoodandnutritionresearch.netoup.comresearchgate.net Factors such as genetics, sex, age, diet habits, food transit time, intestinal redox state, and antibiotic use can influence the gut microbial community and consequently affect the efficiency of lignan conversion to this compound. mdpi.comresearchgate.netd-nb.infoslu.semdpi.comfoodandnutritionresearch.netresearchgate.net Some individuals are classified as high, moderate, or low enterolignan producers based on their metabolic capacity. mdpi.comoup.com

Influence of Probiotic Ingestion on this compound Levels

Emerging evidence suggests that dietary probiotic ingestion may influence this compound levels. nih.govresearchgate.net Probiotics, which are beneficial bacteria, may enhance the metabolic flux of lignan conversion by modulating the composition or activity of the gut microbiota. nih.gov Studies have indicated a positive association between dietary probiotic ingestion and higher urinary concentrations of enterolignans, including this compound. nih.gov Frequent probiotic consumption appears to have a more profound positive impact on enterolignan concentrations compared to infrequent consumption. nih.gov This suggests that integrating probiotic-rich foods or supplements into the diet could be a strategy to potentially influence this compound production. nih.gov

Specific Bacterial Species Involved in this compound Formation

The conversion of dietary lignans to this compound involves specific enzymatic reactions catalyzed by various bacterial species in the gut. mdpi.comnih.govmdpi.comoup.comasm.orgoup.com The process often starts with the deglycosylation of lignan diglucosides, such as SDG, to their aglycone forms. mdpi.comnih.govmdpi.comoup.comoup.com This step can be carried out by members of the Bacteroidetes (e.g., Bacteroides distasonis, B. fragilis, B. ovatus) and Clostridium (e.g., C. cocleatum, C. saccharogumia) genera. mdpi.comnih.govmdpi.comoup.com

Following deglycosylation, further transformations like demethylation and dehydroxylation occur to produce this compound. mdpi.comnih.govoup.comasm.orgoup.com Bacterial species implicated in these steps include Butyribacterium methylotrophicum, Eubacterium spp. (e.g., E. callanderi, E. limosum), Peptostreptococcus productus, Blautia producta, and Eggerthella lenta. mdpi.comnih.govmdpi.comasm.orgoup.comasm.org While many bacteria inhabit the gut, only a limited number of species have been identified as being involved in this specific conversion process. nih.govmdpi.comencyclopedia.pub Research is ongoing to further characterize the specific strains and enzymes responsible for this compound formation. mdpi.comnih.gov

Here is a table listing some bacterial species implicated in the conversion of lignans to this compound:

Bacterial Genus/SpeciesImplicated Conversion Step(s)Citation
Bacteroides distasonisDeglycosylation of SDG mdpi.commdpi.comoup.com
Bacteroides fragilisDeglycosylation of SDG mdpi.commdpi.comoup.com
Bacteroides ovatusDeglycosylation of SDG mdpi.commdpi.comoup.com
Clostridium cocleatumDeglycosylation of SDG mdpi.commdpi.comoup.com
Clostridium saccharogumiaDeglycosylation of SDG mdpi.comnih.govmdpi.comoup.com
Butyribacterium methylotrophicumO-demethylation of SECO mdpi.comnih.gov
Eubacterium callanderiO-demethylation of SECO mdpi.com
Eubacterium limosumO-demethylation of SECO mdpi.commdpi.com
Peptostreptococcus productusO-demethylation and dehydroxylation of SECO mdpi.comnih.govasm.orgoup.comasm.org
Blautia productaO-demethylation of SECO mdpi.commdpi.comoup.com
Eggerthella lentaDehydroxylation of SECO (also implicated in demethylation) nih.govmdpi.comoup.comasm.orgoup.comasm.org
Ruminococcus speciesMetabolism of flaxseed lignans (SDG) to enterolignans nih.govmdpi.comencyclopedia.pub
Bifidobacterium strainsCapable of producing low levels of this compound from lignan extracts lignans.com
Lactobacillus strainsCapable of producing both this compound and enterolactone from flax extracts researchgate.netlignans.com

Other Modulatory Factors

Beyond the direct intake of lignan precursors, other dietary components and host-specific elements play a crucial role in modulating the production and ultimate levels of this compound.

Impact of Dietary Patterns Beyond Lignan Intake

Dietary patterns, even those not specifically characterized by high lignan content, can influence this compound production by impacting the gut microbiota composition and activity. A higher intake of dietary fiber, often associated with diets rich in vegetables and fruits, is positively correlated with urinary lignan excretion aacrjournals.org. This suggests that dietary fiber and other components present in plant-based foods contribute to an environment conducive to the microbial conversion of lignans to this compound and enterolactone aacrjournals.orgcabidigitallibrary.org.

The influence of dietary patterns extends to modulating the bacterial richness and abundance in the gastrointestinal tract, which in turn affects the metabolism of dietary components, including lignans mdpi.com. Plant-based diets rich in fiber, for instance, have been associated with specific gut enterotypes, potentially impacting the efficiency of this compound production mdpi.com.

Host Physiological Factors

Host physiological factors significantly contribute to the observed inter-individual variability in this compound production and levels. The gut microbiota is a primary determinant, as it performs the necessary metabolic conversions of dietary lignans into this compound and other enterolignans aacrjournals.orgcabidigitallibrary.orgmdpi.commdpi.comcambridge.orgoregonstate.edutandfonline.comcambridge.orgcambridge.org. Variations in the composition and metabolic activity of the gut microbial community among individuals lead to differences in their capacity to produce this compound aacrjournals.orgmdpi.commdpi.comcambridge.orgoregonstate.edutandfonline.comcambridge.orgcambridge.orgdiabetesjournals.orgresearchgate.net.

Several host-specific factors have been identified that influence this microbial activity and, consequently, this compound levels. These include genetics, sex, age, food transit time, intestinal redox state, smoking habits, and the use of antibiotics mdpi.commdpi.comtandfonline.comcambridge.orgresearchgate.netnih.gov. Antibiotic use, in particular, is known to disrupt the intestinal microflora and has been associated with lower concentrations of enterolignans aacrjournals.orgcabidigitallibrary.orgoregonstate.eduresearchgate.netnih.gov.

Age and sex have also been shown to affect the phenotypes related to enterolignan production capacity mdpi.comtandfonline.comcambridge.org. Furthermore, host body composition, such as obesity, has been negatively associated with plasma enterolactone levels, suggesting a potential influence on this compound metabolism or production as well researchgate.netnih.gov. The speed of food transit through the digestive system and the redox state of the intestine can also modulate the bioactivation of lignans by the gut microbiota mdpi.com.

Analytical Methodologies in Enterodiol Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are widely employed for the separation and quantification of enterodiol (B191174) from complex mixtures.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., Coulometric Electrode Array Detector)

HPLC is a versatile technique used extensively for the separation and quantification of phytoestrogens, including this compound, owing to its sensitivity and versatility. mdpi.com HPLC coupled with various detectors allows for the selective and sensitive measurement of this compound.

One notable detection method is the use of a coulometric electrode array detector. thermofisher.comebm-journal.orgnih.govresearchgate.netnih.govlcms.cz This detector utilizes a series of electrochemical sensors set at different potentials, offering high sensitivity and selectivity for electrochemically active compounds like polyphenols. ebm-journal.orglcms.cz This approach allows for the simultaneous measurement of multiple analytes and provides qualitative information based on their voltammetric behavior, minimizing misidentification and coelution. thermofisher.comebm-journal.orglcms.cz HPLC with coulometric array detection has been applied to the analysis of this compound in various matrices, including plasma, urine, and plant materials. ebm-journal.orgnih.govresearchgate.netnih.gov The sensitivity of HPLC with coulometric array detection for phytoestrogens has been reported to be significantly higher compared to methods using diode-array or UV detection. nih.gov Detection limits for various phytoestrogens using this method can be in the picogram range. nih.gov

HPLC with diode-array detection (DAD) coupled with a single quadrupole MS with electrospray ionization (ESI) in negative mode has also been developed for the quantification of this compound and other phytoestrogens in food samples. mdpi.com

Gas Chromatography (GC) for Metabolite Characterization

Gas chromatography (GC) is another chromatographic technique used in this compound research, particularly for the characterization of its metabolites. mdpi.comnih.govnih.gov GC is effective for the analysis of volatile and thermally stable compounds. thermofisher.com However, many metabolites require chemical derivatization to increase their volatility and thermal stability for GC analysis. mdpi.comthermofisher.com

GC has been used to analyze lignans (B1203133), including this compound, in human urine after enzymatic hydrolysis and extraction. nih.gov The specificity of GC methods for lignans can be checked by coupling GC with mass spectrometry (GC/MS). nih.gov GC analysis often involves the conversion of compounds to their trimethylsilyl (B98337) (TMS) derivatives to improve their separation and detection properties. mdpi.comznaturforsch.comresearchgate.net

Mass Spectrometric Techniques for Identification and Quantification

Mass spectrometry (MS) provides powerful tools for the identification and quantification of this compound and its metabolites based on their mass-to-charge ratio and fragmentation patterns. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a widely used technique for the analysis of this compound in various matrices. mdpi.commdpi.comresearchgate.netnih.gov LC-MS combines the separation power of LC with the identification capabilities of MS. mdpi.com

LC-MS methods have been developed for the quantification of this compound and other phytoestrogens in food, serum, and urine samples. mdpi.commdpi.com Electrospray ionization (ESI) is a common ionization technique used in LC-MS for this compound analysis. mdpi.commdpi.comresearchgate.netnih.gov This technique allows for the direct measurement of free this compound as well as its conjugated forms, such as glucuronides, with minimal sample preparation. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Trimethylsilyl Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. mdpi.com For the analysis of this compound and its metabolites by GC-MS, derivatization to trimethylsilyl (TMS) derivatives is commonly employed. mdpi.comnih.govnih.govznaturforsch.comresearchgate.netmdpi.comnih.govresearchgate.net Silylation of polar functional groups like hydroxyl groups increases the volatility and improves the chromatographic behavior of these compounds. thermofisher.com

GC-MS analysis of TMS derivatives allows for the identification of this compound and its metabolites by comparing their retention times and mass spectra with those of authentic standards or spectral libraries. mdpi.comnih.govthermofisher.comznaturforsch.comresearchgate.net GC-MS has been used to characterize the metabolic products of plant lignans, including the formation of this compound, in studies involving human fecal microflora. nih.govresearchgate.net The specificity of GC methods for lignans is often confirmed by GC/MS. nih.gov

GC-MS provides reproducible molecular fragmentation patterns, making it a valuable tool for metabolite identification. thermofisher.com Electron ionization (EI) is a common ionization method in GC-MS, producing stable and compound-specific spectra. thermofisher.com

Data Tables

While the search results provide various data points regarding detection limits, linearity, and recovery for different methods, presenting them in a single, comprehensive interactive table based solely on the provided text is challenging due to the diverse nature of the studies, matrices, and specific parameters reported. However, key findings regarding analytical performance can be summarized.

Here is a summary of some reported analytical performance data for this compound using various methods:

MethodMatrixLOD / SensitivityLinearity (r²)Recovery (%)Reference(s)
LC-MS (DAD-ESI-MS)FoodComparable to other methods>0.97 (food), 0.95 (food)Not specified mdpi.commdpi.com
LC-MS (DAD-ESI-MS)Serum0.001 to 0.53 ng/mL (LOD range for phytoestrogens)>0.97Not specified mdpi.com
LC-MS (DAD-ESI-MS)Urine0.001 to 0.075 ng/mL (LOD range for phytoestrogens)>0.97Not specified mdpi.com
LC-MS/MS (Isotope Dilution, ESI)Plasma0.15 nMNot specifiedNot specified researchgate.netnih.gov
LC-MS/MS (Isotope Dilution, ESI)Plasma0.024–100 ng/mL (Quantitation range)Not specifiedNot specified acs.org
LC-MS/MS (APPI)Urine0.04–0.4 ng/mL (Relative LOD)Not specifiedGenerally within ±10% cdc.gov
LC/MS (ESI, Selective Reaction Monitoring)Serum~10 pg/mLNot specifiedNot specified researchgate.netnih.gov
HPLC-ECD (Coulometric Array)Plasma5-50 pg (LOD range for phytoestrogens)Wide linear range69% (this compound accuracy) ebm-journal.orgnih.govresearchgate.netlcms.cz
HPLC-ECD (Coulometric Array)Urine5-50 pg (LOD range for phytoestrogens)Wide linear range85%-102% (Recovery range for phytoestrogens) ebm-journal.orgresearchgate.netlcms.cz
GC (Capillary Column)UrineNot specifiedNot specifiedNot specified nih.gov
GC/MS (TMS derivatives)UrineNot specifiedNot specifiedNot specified nih.govznaturforsch.comresearchgate.netresearchgate.net

Detailed Research Findings

Research utilizing these analytical methods has provided valuable insights into this compound. For instance, studies employing GC/MS have elucidated the chemical structures of this compound metabolites, including products of aromatic monohydroxylation. nih.gov HPLC with coulometric array detection has been used to study the metabolism of plant lignans by human fecal microflora, identifying this compound as a metabolic product. nih.govresearchgate.net Isotope dilution LC-MS/MS methods have enabled accurate quantification of this compound in human plasma and urine, facilitating epidemiological studies investigating the relationship between dietary lignan (B3055560) intake and this compound levels. researchgate.netacs.orgresearchgate.netnih.govnih.gov These methods have shown that factors like the processing of flaxseed can significantly impact the bioavailability of enterolignans like this compound. researchgate.net

Sample Preparation and Derivatization Approaches for Analysis

The accurate quantification of this compound in various matrices, including biological fluids and food samples, necessitates robust and efficient sample preparation methods. These methods are crucial for isolating this compound from complex matrices, removing interfering substances, and often converting the analyte into a form suitable for specific analytical techniques.

This compound, along with other phytoestrogens, often exists in conjugated forms (e.g., glucuronides and sulfates) in biological samples like urine and serum. Therefore, a critical initial step in sample preparation for total this compound analysis is deconjugation. Enzymatic hydrolysis, typically using β-glucuronidase/sulfatase enzymes, is a common approach to cleave these conjugates and release the free form of this compound. cdc.govcdc.gov For instance, urine samples are often incubated with a deconjugation enzyme to measure the total amount of each phytoestrogen. cdc.gov Similarly, serum samples may undergo enzyme hydrolysis as part of the extraction and cleanup procedure.

Following deconjugation, extraction is performed to isolate this compound from the sample matrix. Several extraction techniques have been employed. Liquid-liquid extraction (LLE) using organic solvents like ethyl acetate (B1210297) or diethyl ether is one historical approach. mdpi.comtandfonline.com Solid-phase extraction (SPE) is another widely used method, offering advantages in terms of selectivity and cleanup. cdc.govmdpi.comtandfonline.comnih.govnih.gov SPE can effectively remove interferences and improve measurement sensitivity. cdc.gov Both offline and online SPE methods coupled with analytical techniques have been developed for the analysis of this compound in urine. While it is not definitively clear which extraction method (LLE or SPE) is universally more effective for enterolignan extraction, studies have reported comparable recovery rates for this compound using both LLE with diethyl ether and SPE C18 in serum samples. tandfonline.com

Sample cleanup steps are often integrated into the preparation process to further purify the extract before analysis. Techniques such as solid-phase extraction chromatography are commonly used for this purpose, particularly with serum samples. Modern techniques like microwave-assisted, ultrasound-assisted, or supercritical-fluid extraction have also been proposed, offering potential advantages such as high recovery and reduced need for additional purification and concentration steps. mdpi.com

For analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of this compound is typically required to enhance its volatility and thermal stability. nih.govnih.gov This involves reacting this compound with a derivatization reagent to add functional groups. Trimethylsilylation, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization approach for compounds with hydroxyl groups, including lignans like this compound. researchgate.netsigmaaldrich.com This process replaces active hydrogens with trimethylsilyl (TMS) groups, making the analyte more amenable to GC analysis. sigmaaldrich.com On-fiber derivatization has also been explored in conjunction with solid-phase microextraction for GC-MS analysis of this compound and other phytoestrogens. dntb.gov.ua The optimization of derivatization reactions, including parameters like temperature and reaction time, is crucial to ensure complete derivatization and achieve good peak shape and detector response in GC analysis. sigmaaldrich.com

While GC-MS often requires derivatization, High-Performance Liquid Chromatography (HPLC) coupled with various detectors, particularly mass spectrometry (LC-MS), is widely used for this compound analysis and often requires less complex sample preparation, sometimes allowing direct measurement of free and conjugated forms with minimal steps. mdpi.comresearchgate.netnih.govmdpi.com However, even for LC-MS, sample pretreatment involving deconjugation and extraction is frequently necessary, especially for complex biological matrices. tandfonline.com

Detailed research findings highlight the effectiveness of these sample preparation and derivatization approaches. For example, a GC-MS assay for phytoestrogens in urine, including this compound, utilized a simple SPE stage prior to derivatization, achieving limits of detection in the region of 1.2 ng/mL for this compound. nih.gov Another validated LC-MS/MS method for quantifying this compound and enterolactone (B190478) in plasma involved enzymatic hydrolysis and ether extraction, reporting detection limits as low as 0.15 nM for this compound. researchgate.netnih.gov Studies comparing online and offline SPE methods for urinary phytoestrogens, including this compound, have provided data on SPE recoveries and limits of detection, indicating good sensitivity and precision with both strategies, although online methods may offer advantages in speed and sensitivity.

The recovery rates for this compound have been evaluated for different sample preparation methods. For instance, a method using microcentrifugation with Speed-vac for serum samples showed good recovery rates for this compound. A study comparing LLE and SPE C18 for enterolignan extraction from serum reported recovery rates of 87% for this compound with LLE and 88% with SPE C18. tandfonline.com

Interactive data tables summarizing recovery rates or limits of detection for different sample preparation and derivatization methods applied to this compound analysis could provide a clearer comparison of method performance. Based on the search results, here is an example of how such data could be presented:

Sample MatrixSample Preparation Method(s)Analytical TechniqueThis compound Recovery (%)This compound LOD/LOQSource
SerumEnzyme hydrolysis, LLE (diethyl ether)LC-MS/MS87Not specified tandfonline.com
SerumEnzyme hydrolysis, SPE C18LC-MS/MS88Not specified tandfonline.com
SerumEnzyme hydrolysis, Microcentrifugation, Speed-vacLC-MS/MSGood recovery rates (specific percentage not provided)<1 ppb
UrineEnzyme deconjugation, SPEGC-MS (after derivatization)Not specified1.2 ng/mL nih.gov
UrineEnzyme deconjugation, Online SPEHPLC-MS/MS940.4 ng/mL
UrineEnzyme deconjugation, Off-line SPEHPLC-MS/MS690.5 ng/mL
PlasmaEnzyme hydrolysis, Ether extractionLC-MS/MSNot specified0.15 nM (approx. 45 ng/mL) researchgate.netnih.gov

Note: LOD = Limit of Detection, LOQ = Limit of Quantification. Conversion from nM to ng/mL for this compound (MW ≈ 298.37 g/mol ) is approximate.

Research Methodologies and Preclinical Models in Enterodiol Studies

In Vitro Cell Line Models

In vitro studies using various cell lines are fundamental to understanding the direct effects of enterodiol (B191174) at the cellular level. These models allow for controlled investigations into specific biological processes such as cell proliferation, apoptosis, migration, and inflammatory responses.

Cancer Cell Line Investigations

This compound has been investigated in numerous cancer cell lines to assess its potential anti-cancer properties. Studies have explored its effects on the growth and survival of cells from various cancer types.

Colorectal Cancer: this compound has shown apoptotic effects in colorectal cancer (CRC) cells, including the CT26 and HT-29 lines. medchemexpress.comresearchgate.net Treatment with this compound has been observed to decrease cell proliferation in a time-dependent manner. researchgate.net In CT26 cells, this compound treatment resulted in an apoptosis rate of up to 40% and suppressed cell migration in a concentration-dependent manner. medchemexpress.comresearchgate.net Mechanistically, this compound treatment down-regulated the phosphorylation of extracellular signal-regulated kinase (ERK), jun N-terminal kinase (JNK), and p38 proteins, which are involved in the MAPK signaling pathway that regulates proliferation and apoptosis. medchemexpress.comresearchgate.net this compound also decreased the expression levels of anti-apoptotic proteins in CRC cells. medchemexpress.com

Acute Myeloid Leukemia: While not explicitly detailed for this compound in the provided snippets, related research on enterolactone (B190478) mentions its effects on monocytic leukemia cell lines, suggesting potential investigations into this compound within this cancer type as well, given their structural similarity and common origin. nih.gov

Breast Cancer: this compound, along with enterolactone, is recognized for its anti-breast cancer activity. cancerbiomed.org In vitro studies have explored the cellular and molecular mechanisms of these mammalian lignans (B1203133) in different breast cancer cell lines, affecting behaviors such as adhesion, invasion, and migration. cancerbiomed.org While some earlier preclinical models suggested enterolactone might stimulate proliferation in hormone-sensitive cell lines like MCF-7, studies on this compound's direct effects on MCF-7 viability in the context of IDO1 expression showed no significant impact. nih.govimrpress.com However, research indicates that this compound can influence pathways relevant to breast cancer progression and metastasis. cancerbiomed.org

Ovarian Cancer: In vitro assays using the ES-2 ovarian cancer cell line have been used to evaluate the inhibitory effects of this compound and enterolactone on cell proliferation, invasion, and migration. nih.gov High doses of both compounds could obviously inhibit ovarian malignant properties. nih.gov

Table 1: Summary of this compound Effects in Select Cancer Cell Lines

Cancer TypeCell Line(s)Observed EffectsKey Mechanism(s) ExploredCitation(s)
Colorectal CancerCT26, HT-29Decreased proliferation, increased apoptosis, suppressed migrationDown-regulation of phosphorylated ERK, JNK, p38 (MAPK pathway) medchemexpress.comresearchgate.net
Breast CancerMDA-MB-231Influences cellular behaviors related to metastasis (adhesion, invasion, migration)Modulation of signaling pathways (e.g., ERK, NF-κB, Snail) cancerbiomed.org
Ovarian CancerES-2Inhibition of proliferation, invasion, and migrationNot explicitly detailed in provided snippets nih.gov

Immune Cell and Epithelial Cell Studies

This compound's interactions with immune and epithelial cells are studied to understand its effects on inflammation and intestinal barrier function.

Studies using THP-1 human monocytes have shown that both this compound and enterolactone can suppress the release of TNF-α upon LPS stimulation. mdpi.comresearchgate.net This effect was attributed to an inhibitory action on the degradation of IκB, which leads to decreased NF-κB activity. mdpi.comresearchgate.net Enterolactone was found to be more active than this compound in this regard. mdpi.comresearchgate.net

Co-culture models involving intestinal epithelial cells like Caco-2 and HT29-MTX are utilized to mimic the intestinal barrier and investigate the ability of this compound to pass this barrier and modulate cytokine production. researchgate.netnih.gov These models, sometimes combined with immune cells like THP-1 in triple-culture systems, are used to assess the anti-inflammatory properties of compounds. nih.govmdpi.comnih.gov this compound and enterolactone have been shown to pass the intestinal barrier and modulate cytokine production in such models. researchgate.net

Preclinical In Vivo Animal Models

In vivo studies using animal models provide a more complex system to evaluate the systemic effects of this compound and its potential in preventing or treating diseases.

Tumorigenesis and Cancer Progression Models

Animal models, often involving human cancer cell xenografts or chemically induced carcinogenesis, are used to study the effects of this compound on tumor growth and progression. nih.govcancerbiomed.orgnih.govnih.govresearchgate.netresearchgate.net

In a BALB/c nude mouse model with colorectal cancer xenografts, intra-tumor injection of this compound (1 mg/kg every other day) significantly suppressed tumor growth compared to the control group. medchemexpress.commedchemexpress.com

Studies on ovarian cancer xenografts in nude mice have also been conducted. nih.gov Experiments showed that this compound (1 mg/kg) suppressed tumor growth, with statistically significant differences in tumor weight and volume compared to control groups. nih.gov

Research involving dietary lignans and their conversion to enterolignans in animal models has indicated that enterolignan exposure can influence pathways important to cancer risk and is associated with reduced colon tumorigenesis in animal models. researchgate.net While many animal studies focus on enterolactone, the co-occurrence and related activities of this compound suggest its contribution to the observed effects. nih.govcancerbiomed.orgnih.govresearchgate.net

Models for Inflammation and Metabolic Research

Animal models are also used to investigate the effects of this compound and its precursors on inflammation and metabolic parameters.

Studies using mouse models of high-fat diet-induced metabolic syndrome have shown that diets supplemented with oilseeds rich in lignan (B3055560) precursors resulted in increased serum levels of this compound and enterolactone. nih.gov These dietary interventions were associated with beneficial effects on metabolic parameters, including a decrease in body fat, smaller adipocyte size, inhibited liver steatosis, and higher insulin (B600854) sensitivity. nih.gov The expression of genes related to inflammatory response, glucose metabolism, and adipose metabolism were also altered. nih.gov

While the provided snippets highlight the role of polyphenols, including lignans, in modulating inflammation and metabolic pathways in animal models nih.govmdpi.commdpi.com, specific detailed findings solely focused on this compound's effects in these in vivo inflammation and metabolic models are less prominent compared to cancer studies in the immediate search results. However, the link between gut microbiota-produced enterolignans and improved metabolic and inflammatory markers in animal studies is established. nih.govmdpi.comresearchgate.net

Human Gut Microbiota Fermentation Models (In Vitro)

In vitro fermentation models using human fecal microbiota are crucial for understanding the conversion of dietary lignans into this compound and other metabolites. mdpi.comnih.govnih.govmdpi.commdpi.comjst.go.jpnih.gov These models simulate the anaerobic conditions of the human colon and allow researchers to identify the bacteria involved and the metabolic pathways.

Studies have identified several metabolites produced from the anaerobic incubation of secoisolariciresinol (B192356) diglucoside (SDG), a primary dietary lignan precursor, with human fecal suspensions, including this compound. jst.go.jp Specific bacterial strains, such as Peptostreptococcus sp. SDG-1 and Eubacterium sp. SDG-2, have been isolated and identified as being responsible for the transformation of SDG to this compound. jst.go.jp

These in vitro models have revealed variations in enterolignan production based on factors such as the source of the fecal microbiota (e.g., from younger vs. premenopausal women) and the type of dietary lignan source. mdpi.comresearchgate.net For instance, one study showed that in vitro fermentation of an oilseed mix with human fecal microbiota resulted in an increase in this compound production in samples from premenopausal women. researchgate.net The composition of the gut microbiota, including the abundance of specific bacteria like Clostridiaceae, Klebsiella sp., and Collinsella sp., appears to be related to the enterolignan production profile. mdpi.comresearchgate.net

These models help to understand the inter-individual variability in this compound production observed in humans and the complex interplay between diet, gut microbiota composition, and the resulting levels of bioactive metabolites. mdpi.commdpi.com

Table 2: Select Findings from Human Gut Microbiota Fermentation Models

Dietary Lignan SourceInoculum SourceKey Observation(s) Related to this compound ProductionCitation(s)
Secoisolariciresinol diglucoside (SDG)Human fecal suspensionIdentification of this compound as a metabolite; Isolation of specific ED-producing bacteria (Peptostreptococcus sp. SDG-1, Eubacterium sp. SDG-2) jst.go.jp
Oilseed mixHuman fecal microbiota (younger vs. premenopausal women)Increased this compound production in samples from premenopausal women; Association with specific bacterial genera (Clostridiaceae, Klebsiella sp., Collinsella sp.) researchgate.net

Computational and Modeling Approaches

Computational studies, including QSAR analysis, pharmacophore modeling, and gene expression profiling, offer valuable tools for investigating this compound's effects at a molecular level.

Pharmacophore Modeling for Receptor Interactions

Pharmacophore modeling is a computational technique used to identify the essential spatial and electronic features of a molecule required for it to bind to a specific biological target slideshare.netosdd.net. A pharmacophore model represents the 3D arrangement of features critical for ligand-receptor interaction and can be used to understand how different molecules can bind to the same receptor site slideshare.netosdd.net. This modeling is valuable for designing or discovering new ligands with similar binding properties slideshare.net.

This compound has been investigated using pharmacophore modeling, particularly in the context of its ability to mask caffeine (B1668208) bitterness nih.govresearchgate.netacs.org. A (Q)SAR pharmacophore model was developed based on structural analogues of homoeriodictyol, compounds known to mask caffeine bitterness nih.govresearchgate.netacs.org. Docking studies, which model the interaction between a ligand and a receptor, were then performed using this pharmacophore model and a structural model of the human bitter receptor hTAS2R10 nih.govresearchgate.netacs.org. These studies predicted the modulating activity of this compound nih.govresearchgate.netacs.org. Experimental validation showed that this compound significantly reduced the bitterness of a caffeine solution, supporting the predictions from the pharmacophore and docking models nih.govresearchgate.netacs.org. This indicates that this compound can bind to the hTAS2R10 bitter taste receptor researchgate.net.

Pharmacophore modeling has also been used in broader studies involving lignans and their potential interactions with various biological targets, such as enzymes involved in steroid metabolism like 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1) researchgate.netcore.ac.uk. While this compound itself showed weak inhibition of 17β-HSD1 in one study, pharmacophore modeling in this area helps to understand the structural requirements for inhibition and can guide the search for more potent inhibitors among related compounds researchgate.netcore.ac.uk.

Gene Expression Profiling (e.g., DNA Microarray)

Gene expression profiling, often performed using techniques like DNA microarrays, allows researchers to simultaneously measure the activity of thousands of genes in a cell or tissue under specific conditions plos.orgresearchgate.net. This provides a global view of the transcriptional changes induced by a compound, offering insights into the biological pathways and cellular functions affected plos.org.

DNA microarray-based gene expression profiling has been employed to study the effects of this compound and other lignans on gene transcription, particularly in the context of estrogenic activity plos.orgresearchgate.netresearchgate.net. In human breast cancer MCF-7 cells, which are estrogen receptor-positive, this compound's gene expression profile was examined and compared to that of 17β-estradiol (E2) and other lignans plos.orgresearchgate.netresearchgate.net. The study revealed that this compound induced gene expression profiles with moderate to high levels of correlation with that of E2, suggesting an association with estrogenic activity plos.orgresearchgate.net. Significant correlations were also observed between the gene expression profiles of this compound and its precursor plant lignans, as well as with enterolactone plos.orgresearchgate.net. These correlations were particularly high for genes related to enzymes, signaling, proliferation, and transport plos.org.

While this compound showed activation of rapid signaling pathways like Erk1/2 and PI3K/Akt, similar to E2 and other lignans, its effects on specific downstream cell functions, such as cell cycle progression and chemokine secretion, were not as pronounced as those of enterolactone plos.org. This suggests that although this compound initiates estrogen signaling, the signals may be differentially modulated later in the pathways, leading to variations in functional outcomes plos.org.

Gene expression profiling using DNA microarrays has also been used to investigate the effects of this compound and other lignans on gene expression in primary rat hepatocytes nih.govtandfonline.com. These studies have shown that this compound can affect the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes, and transporters, including solute carrier (SLC) and ATP-binding cassette (ABC) transporters nih.govtandfonline.com. However, the changes in gene expression induced by this compound were generally less pronounced compared to those caused by metabolites with methylenedioxyphenyl moieties nih.gov.

Table 1: Correlation of this compound's Gene Expression Profile with Estrogen and Other Lignans in MCF-7 Cells

Compound PairCorrelation Coefficient (R-value)
This compound vs. 17β-estradiol (E2)0.44 to 0.81 (within the range for lignans) plos.org
This compound vs. Enterolactone (EL)0.94 to 0.97 plos.org
This compound vs. Matairesinol (B191791) (MR)0.94 to 0.97 plos.org
This compound vs. Pinoresinol (B1678388) (PR)0.94 to 0.97 plos.org

Table 2: Effect of this compound on Caffeine Bitterness

Caffeine ConcentrationThis compound ConcentrationBitterness Reduction
500 mg L⁻¹25 mg L⁻¹~30% nih.govresearchgate.netacs.org

Current Research Gaps and Future Research Directions

Elucidation of Complete Metabolic Pathways and Bioavailability Dynamics

While it is known that enterodiol (B191174) is produced from plant lignans (B1203133) like secoisolariciresinol (B192356) by gut bacteria, the complete metabolic pathways in humans are still being elucidated. After production in the colon, this compound can be absorbed and undergoes conjugation, primarily with glucuronic acid and sulfates, before entering enterohepatic circulation and eventually being excreted, mainly in urine. bcerp.orgmdpi.commdpi.comnih.govresearchgate.netnih.gov However, the precise details of these metabolic transformations, including all involved enzymes and intermediate metabolites beyond the identified hydroxylated forms, require further investigation. nih.gov

Understanding the bioavailability dynamics of this compound is another critical area. Bioavailability is influenced by various factors, including the food matrix, individual differences in gut microbiota composition and activity, and the efficiency of absorption and conjugation. tandfonline.comcambridge.orgresearchgate.netmdpi.com While some studies have investigated the absorption and excretion of enterolignans after consuming lignan-rich foods or purified precursors, more detailed pharmacokinetic studies with isolated this compound in humans are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netusask.ca The rate of absorption and peak plasma concentrations can vary significantly between individuals. mdpi.comresearchgate.net

Future research should focus on using advanced analytical techniques to track this compound and its metabolites in various biological matrices over time following controlled dietary intake or direct administration. This will help in constructing a more complete picture of its metabolic fate and the factors that influence its systemic availability.

Comprehensive Understanding of Molecular Mechanisms and Signaling Networks

This compound is believed to exert its biological effects through various molecular mechanisms, including interactions with estrogen receptors and modulation of signaling pathways. mdpi.comoup.com It has been shown to influence pathways such as the MAPK signaling pathway, which is involved in cell proliferation and apoptosis. researchgate.net However, a comprehensive understanding of all the molecular targets and the intricate signaling networks modulated by this compound is still lacking.

Research suggests that this compound, along with enterolactone (B190478), can act as selective estrogen receptor modulators (SERMs), exhibiting tissue-specific estrogenic or anti-estrogenic effects. oup.complos.org However, the exact nature of these interactions and the downstream effects on gene expression and cellular function need further detailed investigation. oup.complos.org Studies have also indicated that enterolignans can influence other signaling cascades, such as the NF-κB pathway, which plays a role in inflammation. researchgate.net

Future research should employ a combination of in vitro and in vivo studies using advanced molecular techniques to identify all relevant binding partners, elucidate the complete cascade of events triggered by this compound binding, and understand how these molecular interactions translate into physiological effects. Investigating the potential differential effects of this compound compared to enterolactone and their precursor lignans at the molecular level is also crucial. plos.orgtaylorandfrancis.com

Deeper Insights into Microbiota-Host Interactions and Individual Variability

The human gut microbiota plays a pivotal role in the production of this compound from dietary lignans. bcerp.orgmdpi.comtandfonline.commdpi.com The composition and activity of an individual's gut microbiome significantly influence the efficiency of this conversion, leading to considerable inter-individual variability in circulating this compound levels. mdpi.comtandfonline.comresearchgate.netnih.govnih.gov However, the specific bacterial species and the enzymatic machinery responsible for each step of the metabolic pathway leading to this compound are not yet fully characterized in all individuals. researchgate.netasm.orgasm.orgbiorxiv.org

Understanding the complex two-way interaction between dietary lignans, the gut microbiota, and the host is a major research gap. mdpi.commdpi.com It is unclear how long-term dietary patterns influence the this compound-producing microbial communities and how, in turn, this compound might modulate the gut microbiome composition or activity. nih.govmdpi.com

Future research needs to utilize advanced sequencing and culturing techniques to identify the key microbial players involved in this compound production and the specific genes and enzymes they possess. Studies investigating the impact of different dietary interventions and lifestyle factors on the abundance and activity of these bacteria are also warranted. Furthermore, research exploring the concept of "metabotypes" based on an individual's capacity to produce enterolignans could provide valuable insights into personalized nutrition strategies. mdpi.comtandfonline.complos.org

Development of Advanced Analytical Techniques

Accurate and sensitive quantification of this compound and its metabolites in various biological matrices (such as plasma, urine, and feces) is essential for conducting robust research in this field. While methods like HPLC coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) are commonly used, there is a continuous need for the development of more sensitive, specific, and high-throughput analytical techniques. mdpi.comcdc.govresearchgate.netmdpi.comresearchgate.netnih.govmdpi.com

Challenges in this compound analysis include its relatively low concentrations in some biological samples, the need to differentiate it from precursor lignans and other related compounds, and the complexity of biological matrices. The development of standardized protocols for sample collection, processing, and analysis is also important to ensure comparability across studies.

Future research should focus on refining existing chromatographic and mass spectrometric methods, exploring novel detection techniques, and developing validated methods for simultaneous quantification of this compound, its precursors, and its various conjugated and hydroxylated metabolites. researchgate.netnih.govmdpi.comresearchgate.netnih.govmdpi.com The use of stable-isotope labeled internal standards is crucial for improving the accuracy and precision of these measurements. cdc.govresearchgate.net

Integration of Multi-omics Approaches in this compound Research

To gain a more comprehensive understanding of this compound's impact on human health, integrating data from various "omics" technologies is becoming increasingly important. regulations.govmdpi.comnih.govscidoc.org

Genomics: Studying genetic variations in individuals that might influence the enzymes involved in this compound metabolism or the host's response to this compound.

Transcriptomics: Analyzing gene expression profiles in tissues or cells exposed to this compound to identify the genes and pathways that are modulated. plos.org

Proteomics: Investigating the changes in protein abundance and activity in response to this compound, providing insights into the functional consequences of this compound exposure. nih.gov

Metabolomics: Complementary to this compound measurement, analyzing the broader metabolic profile in biological samples to identify other metabolites that are correlated with this compound levels or are part of the same biological pathways. nih.govregulations.gov

Integrating these different layers of "omics" data can provide a systems-level view of how this compound interacts with the host, influences biological processes, and contributes to health outcomes. regulations.govmdpi.comnih.gov

Future research should prioritize studies that combine these multi-omics approaches to unravel the complex interactions between dietary lignans, the gut microbiome, this compound production, and host physiology. This integrated approach has the potential to identify novel biomarkers, elucidate disease mechanisms, and inform the development of personalized dietary recommendations.

Q & A

Q. How is Enterodiol quantified in biological samples, and what methodological considerations are critical for accuracy?

this compound is typically quantified using gas chromatography-mass spectrometry (GC-MS) following enzymatic hydrolysis and solvent extraction. Key considerations include:

  • Sample preparation : Serum and urine must be centrifuged and stored at −20°C to prevent degradation .
  • Calibration curves : Use deuterated internal standards to account for matrix effects.
  • Pharmacokinetic modeling : Non-compartmental analysis is applied to serum concentration-time profiles to estimate parameters like Cmax and elimination half-life .

Q. What factors influence the pharmacokinetic variability of this compound in human studies?

Variability arises from:

  • Delayed absorption : this compound peaks in serum at 19.2 ± 2.5 hours post-SDG ingestion due to bacterial conversion in the distal intestine .
  • Inter-individual differences : Gut microbiota composition affects conversion rates of precursors (e.g., SECO) to this compound .
  • Dose proportionality : Cmax/D (dose-adjusted peak concentration) averages 0.4 ng/mL/mg SDG , but urinary recovery ranges widely (60–80%) .

Q. How do this compound and Enterolactone differ in elimination kinetics?

this compound has a shorter elimination half-life (9.0 h) compared to Enterolactone (11.6 h). Urinary excretion peaks at 2 days for this compound vs. 5 days for Enterolactone, reflecting differences in hepatic conjugation and renal clearance .

Advanced Research Questions

Q. Why do epidemiological studies show inconsistent associations between this compound and cardiometabolic risk factors?

Contradictions stem from:

  • Co-metabolite confounding : Enterolactone, but not this compound, inversely correlates with obesity and CRP in multivariate models .
  • Study design : Cross-sectional analyses (e.g., NHANES) lack temporal resolution, while prospective cohorts (e.g., Nurses’ Health Study) show marginal T2D risk reduction with this compound .
  • Population heterogeneity : Interactions with dietary fiber intake and gender modulate effects, e.g., this compound’s association with CRP varies by fiber consumption .

Q. How does this compound interact with human serum albumin (HSA), and what are the implications for pharmacokinetics?

this compound binds to HSA site II , a hydrophobic pocket, increasing the reactivity of the Cys34 thiol group. This binding:

  • Reduces free this compound availability , prolonging its systemic circulation .
  • Competes with fatty acids : Stearic acid lowers this compound’s binding affinity, potentially altering tissue distribution and antioxidant effects .

Q. What experimental designs address the delayed serum appearance of this compound post-SDG administration?

Recommendations include:

  • Extended sampling : Collect blood for ≥48 hours to capture late-phase pharmacokinetics, as peak concentrations occur >19 hours .
  • Stable isotope tracers : Use deuterated SDG to track this compound formation kinetics in real time .
  • Gut microbiota profiling : Correlate bacterial taxa (e.g., Bacteroides) with this compound production rates .

Q. How do this compound and Enterolactone differ in anticancer mechanisms?

  • This compound : Inhibits VEGF secretion in breast cancer xenografts but shows weaker antitumor effects and higher toxicity (e.g., 1 mg/kg in mice causes side effects) .
  • Enterolactone : More potent in suppressing ovarian cancer proliferation (IC50 < this compound) and synergizes with chemotherapy via NF-κB inhibition .

Q. What methodological limitations affect urinary this compound as a lignan intake biomarker?

Challenges include:

  • Incomplete conversion : Only ~60–80% of ingested SDG is recovered as urinary lignans, with inter-individual variability in this compound:Enterolactone ratios .
  • Temporal variability : Spot urine samples poorly reflect long-term intake; 24-hour collections improve accuracy .

Methodological Guidance

Q. How to optimize dose-response studies for this compound in clinical trials?

  • Use purified SDG : Avoid flaxseed matrix effects, which complicate dose standardization .
  • Control microbiota : Administer prebiotics/probiotics to stabilize bacterial lignan metabolism .
  • Power calculations : Account for high inter-individual variability (e.g., n ≥ 12/group for 80% power) .

Q. What statistical approaches resolve contradictions in this compound’s metabolic effects?

  • Stratified analysis : Adjust for gender, smoking, and fiber intake, which modify associations with outcomes like CRP .
  • Mendelian randomization : Use genetic variants linked to lignan metabolism to infer causal relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.